molecular formula C17H26N2O2 B1275665 1-Benzyl-4-(N-Boc-amino)piperidine CAS No. 73889-19-7

1-Benzyl-4-(N-Boc-amino)piperidine

Cat. No. B1275665
CAS RN: 73889-19-7
M. Wt: 290.4 g/mol
InChI Key: WFKLUNLIZMWKNF-UHFFFAOYSA-N
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Patent
US07528151B2

Procedure details

A solution of D6 (10 g, 3.4 mmol) in methanol (150 ml) was hydrogenated at 50 psi in a Parr hydrogenator using 10% Palladium on carbon catalyst (800 mg) for 18 h. Catalyst was filtered off and the filtrate concentrated under reduced pressure to afford the product as a white solid.
Name
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
800 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:21])[NH:7][CH:8]1[CH2:13][CH2:12][N:11](CC2C=CC=CC=2)[CH2:10][CH2:9]1)([CH3:4])([CH3:3])[CH3:2]>CO.[Pd]>[C:1]([O:5][C:6](=[O:21])[NH:7][CH:8]1[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]1)([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC1CCN(CC1)CC1=CC=CC=C1)=O
Step Two
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
800 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for 18 h
Duration
18 h
FILTRATION
Type
FILTRATION
Details
Catalyst was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(NC1CCNCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.